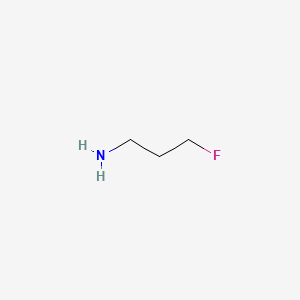

3-Fluoropropan-1-amine

Description

3-Fluoropropan-1-amine is a primary aliphatic amine with a fluorine atom substituted at the third carbon of the propane backbone. For instance, N-[(6-chloropyridin-3-yl)methyl]-3-fluoropropan-1-amine, a derivative, has been synthesized via alkylation reactions with yields up to 53% . The fluorine atom in such compounds often enhances metabolic stability and bioavailability, making them valuable in drug design and pesticidal applications .

Propriétés

IUPAC Name |

3-fluoropropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8FN/c4-2-1-3-5/h1-3,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTHVGJSPULXGNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196763 | |

| Record name | Propylamine, 3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

77.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

462-41-9 | |

| Record name | 1-Propanamine, 3-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=462-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylamine, 3-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylamine, 3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoropropan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Fluoropropan-1-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 3-fluoropropyl halides with ammonia or primary amines. The reaction typically occurs under mild conditions and can be catalyzed by a base such as sodium hydroxide.

Industrial Production Methods: In industrial settings, this compound is often produced via the reaction of 3-fluoropropanol with ammonia in the presence of a catalyst. This method is preferred due to its efficiency and high yield.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

Reduction: It can be reduced to form 3-fluoropropylamine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 3-fluoropropylamine.

Substitution: Formation of various substituted amines depending on the nucleophile used.

Applications De Recherche Scientifique

3-Fluoropropan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials, including coatings and polymers.

Mécanisme D'action

The mechanism of action of 3-fluoropropan-1-amine involves its interaction with various molecular targets. The fluorine atom in the compound can influence its reactivity and binding affinity to enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical pathways and reactions.

Comparaison Avec Des Composés Similaires

Structural and Molecular Properties

The following table summarizes key structural and molecular characteristics of 3-Fluoropropan-1-amine derivatives and related amines:

Key Observations:

- Fluorine Position : The position of fluorine (e.g., C3 in this compound derivatives vs. aromatic fluorine in other compounds) significantly affects electronic properties and binding affinity .

- Substituent Effects : Bulkier groups like trifluoromethyl (e.g., 1-(4-chlorophenyl)-3,3,3-trifluoropropan-1-amine) increase lipophilicity but may reduce solubility .

Activité Biologique

3-Fluoropropan-1-amine (C₃H₉FN) is an organic compound characterized by the presence of a fluorine atom, which imparts unique properties to its chemical structure. This compound is a colorless to slightly yellow liquid with a distinctive amine odor and is utilized in various biochemical and pharmaceutical applications. Its hydrochloride salt form, this compound hydrochloride, appears as a white crystalline solid and is soluble in solvents such as dimethyl sulfoxide and methanol.

Research indicates that this compound may interact with neurotransmitter systems, although detailed studies are still required to elucidate these interactions fully. Preliminary investigations suggest potential neuroprotective effects, particularly in relation to mitochondrial stabilization, which is critical for preventing apoptosis in neuronal cells .

Toxicological Profile

The toxicological profile of this compound indicates that it is corrosive and an irritant, necessitating caution during handling and experimentation. Acute toxicity upon ingestion has been noted, which emphasizes the need for safety protocols in research settings.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Chloropropan-1-amine | C₃H₉ClN | Contains chlorine; different reactivity profiles compared to fluorinated amines. |

| 3-Bromopropan-1-amine | C₃H₉BrN | Exhibits distinct chemical properties due to bromine's larger size. |

| 3-Iodopropan-1-amine | C₃H₉IN | Less reactive than brominated counterparts; used in specific applications. |

| Propylamine | C₃H₉N | Lacks halogen substitution; serves as a baseline for reactivity comparisons. |

The presence of fluorine enhances the lipophilicity of this compound, influencing its interaction dynamics within biological systems compared to these similar compounds.

Neuroprotective Effects

In studies involving animal models, particularly mice, analogues of this compound have shown promise in neuroprotection assays. For instance, compounds were infused into the left lateral ventricle of mice to assess their neuroprotective efficacy against neurotoxic agents like MPTP (Methylphenyl-tetrahydropyridine), which induces Parkinsonian-like symptoms. Results indicated that certain derivatives could stabilize mitochondrial function and reduce neuronal death .

Pharmacological Applications

This compound is being explored as an intermediate in pharmaceutical synthesis targeting neurological pathways. Its unique properties may enhance the efficacy of drugs designed to interact with specific neurotransmitter systems. The compound's ability to cross the blood-brain barrier due to its lipophilicity makes it a candidate for further investigation in drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.